molecular formula C20H19NO2 B13985488 2,5-Bis(benzyloxy)aniline CAS No. 51792-84-8

2,5-Bis(benzyloxy)aniline

Cat. No.: B13985488
CAS No.: 51792-84-8
M. Wt: 305.4 g/mol
InChI Key: UPNORGIBUMCVRU-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)aniline is an organic compound with the molecular formula C20H19NO2 It is characterized by the presence of two benzyloxy groups attached to the 2 and 5 positions of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)aniline typically involves the reaction of 2,5-dihydroxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(benzyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid derivatives.

    Reduction: Nitro groups can be reduced to amines.

    Substitution: Introduction of nitro or halogen groups at specific positions on the aromatic ring.

Scientific Research Applications

2,5-Bis(benzyloxy)aniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy groups can be used as protecting groups for phenols during multi-step synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It can be used as an additive in polymer chemistry to enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)aniline is largely dependent on its chemical structure. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors through its aromatic ring and amine group, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of benzyloxy groups.

    2,5-Dihydroxyaniline: Lacks the benzyloxy groups, making it more reactive towards electrophilic substitution.

    2,5-Dibenzyloxybenzaldehyde: Contains an aldehyde group instead of an amine group.

Uniqueness: 2,5-Bis(benzyloxy)aniline is unique due to the presence of benzyloxy groups, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in organic synthesis, offering protection for phenolic groups and enabling selective reactions at other positions on the aromatic ring.

Properties

CAS No.

51792-84-8

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2,5-bis(phenylmethoxy)aniline

InChI

InChI=1S/C20H19NO2/c21-19-13-18(22-14-16-7-3-1-4-8-16)11-12-20(19)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2

InChI Key

UPNORGIBUMCVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

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